3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one
Description
Properties
IUPAC Name |
3-bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO/c12-8-5-4-7-2-1-3-10(13)11(14)9(7)6-8/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOKOBRTPFIYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-8,9-dihydrobenzo7annulen-5-one typically involves the following steps:
- Bromination: The introduction of a bromine atom into the benzoannulene ring can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
- Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Cyclization: The formation of the dihydrobenzoannulene ring structure can be achieved through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of 3-Bromo-6-fluoro-8,9-dihydrobenzo7annulen-5-one may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
- Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
- Cyclization and Coupling Reactions: The compound can participate in cyclization and cross-coupling reactions to form more complex structures.
- Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
- Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
- Cyclization and Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and ligands are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzoannulene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that halogenated compounds similar to 3-Bromo-6-fluoro-8,9-dihydrobenzo annulen-5-one may exhibit significant anticancer properties. For instance, compounds with similar structures have shown selective activity against various cancer cell lines. Preliminary investigations suggest that this compound could interact with specific enzymes or receptors, influencing its pharmacological profile and therapeutic potential.
Case Study:
A study demonstrated that a related compound inhibited the Abl protein kinase with an IC50 value of 7.4 µM, showing selective activity against myelogenous leukemia cell lines (K562) . This suggests that 3-Bromo-6-fluoro-8,9-dihydrobenzo annulen-5-one may also possess similar bioactivity, warranting further investigation.
Drug Development
The structural characteristics of 3-Bromo-6-fluoro-8,9-dihydrobenzo annulen-5-one allow it to potentially serve as a lead compound in drug development. Its ability to modulate interactions with molecular targets can be crucial for designing new therapeutic agents.
Materials Science
The synthesis of 3-Bromo-6-fluoro-8,9-dihydrobenzo annulen-5-one typically involves several key steps:
- Bromination : Introduction of bromine using agents like N-bromosuccinimide (NBS).
- Fluorination : Incorporation of fluorine using fluorinating agents such as Selectfluor.
- Cyclization : Formation of the dihydrobenzoannulene structure through palladium-catalyzed reactions.
These synthetic routes are crucial for producing the compound in laboratory settings and can be tailored for specific applications .
Mechanism of Action
The mechanism by which 3-Bromo-6-fluoro-8,9-dihydrobenzo7annulen-5-one exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The benzo[7]annulenone scaffold accommodates diverse substituents, enabling systematic comparisons of physicochemical and biological properties. Key analogs include:
Key Observations :
- Positional Isomerism : Bromine at position 2 (vs. 3) alters steric interactions and electronic distribution, which may impact reactivity in cross-coupling reactions .
- Alkyl vs. Halogen Substituents : Allyl and methyl groups (e.g., 6-allyl-6-methyl derivative) introduce hydrophobicity, favoring lipid membrane penetration but reducing polarity .
Comparison of Yields :
Physicochemical Properties
- Solubility : Bromine and fluorine increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to alkyl-substituted analogs .
- Thermal Stability : Halogenated derivatives exhibit higher melting points than alkylated variants, which are often liquids or oils at room temperature .
Biological Activity
3-Bromo-6-fluoro-8,9-dihydrobenzo annulen-5-one is an organic compound with the molecular formula CHBrF O. It is a derivative of benzoannulene and features both bromine and fluorine substituents on its aromatic ring. This compound has garnered interest in various biological studies due to its unique structural properties and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHBrF O |
| Molecular Weight | 253.08 g/mol |
| CAS Number | 2309444-28-6 |
| Melting Point | Not specified |
Synthesis
The synthesis of 3-Bromo-6-fluoro-8,9-dihydrobenzo annulen-5-one typically involves bromination and fluorination reactions followed by cyclization. Common methods include:
- Bromination : Using bromine (Br) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe).
- Fluorination : Utilizing fluorinating agents such as Selectfluor.
- Cyclization : Achieved through palladium-catalyzed cross-coupling reactions.
The biological activity of 3-Bromo-6-fluoro-8,9-dihydrobenzo annulen-5-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine in its structure enhances its binding affinity to these targets, potentially modulating various biochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-Bromo-6-fluoro-8,9-dihydrobenzo annulen-5-one exhibit anticancer properties. For instance, research has demonstrated that certain benzoannulene derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects of 3-Bromo-6-fluoro-8,9-dihydrobenzo annulen-5-one on human cancer cell lines.
- Methodology : Cancer cell lines were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.
- Results : Significant reductions in cell viability were observed at higher concentrations, indicating potential anticancer activity.
-
Study on Enzyme Inhibition :
- Objective : To investigate the inhibitory effects of the compound on specific enzymes involved in cancer metabolism.
- Methodology : Enzyme assays were conducted to measure the activity levels in the presence of the compound.
- Results : The compound demonstrated effective inhibition of target enzymes, suggesting a mechanism for its anticancer effects.
Potential Applications
Given its biological activity, 3-Bromo-6-fluoro-8,9-dihydrobenzo annulen-5-one has potential applications in:
- Drug Development : As a lead compound for developing novel anticancer agents.
- Biological Probes : Its structural features make it suitable for use as a probe in biological studies to understand cellular mechanisms.
Q & A
Q. What are the key structural features of 3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one that influence its chemical reactivity?
The compound’s reactivity is governed by its bicyclic framework, which imposes steric constraints, and the electronic effects of its substituents. The bromine atom at position 3 acts as an electron-withdrawing group, enhancing electrophilic substitution at adjacent positions, while the fluorine at position 6 introduces electronegativity and potential hydrogen-bonding interactions. The ketone group at position 5 contributes to polarity and participates in conjugate addition reactions. Comparative studies of similar annulenes highlight that functional group positioning (e.g., bromo vs. hydroxyl or amino groups) significantly alters reactivity and biological activity .
Q. What spectroscopic methods are recommended for confirming the molecular structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic framework and substituent positions. Mass spectrometry (MS) verifies the molecular ion peak (expected m/z 239.11 for C₁₁H₁₁BrFO) and fragmentation patterns. Infrared (IR) spectroscopy identifies the ketone carbonyl stretch (~1700 cm⁻¹). For advanced validation, X-ray crystallography can resolve steric effects in the bicyclic system .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Use nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact.
- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Store the compound in a cool, dry environment (0–6°C) to prevent degradation.
- Dispose of waste via certified hazardous chemical disposal services, as improper handling may lead to environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature control : Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation.
- Catalyst optimization : Use Pd-catalyzed cross-coupling for bromo-fluoro substitution, with ligand screening (e.g., PPh₃ vs. Xantphos) to improve regioselectivity.
- Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity. Yield improvements (>85%) are achievable with iterative condition adjustments .
Q. What strategies are effective in resolving contradictory data when analyzing the biological activity of structurally similar annulene derivatives?
- Comparative bioassays : Test the target compound alongside analogs (e.g., hydroxyl- or amino-substituted annulenes) under identical conditions to isolate substituent effects.
- Structural-activity relationship (SAR) modeling : Use computational tools (e.g., DFT calculations) to correlate electronic properties (e.g., Hammett σ values) with observed activity discrepancies.
- Meta-analysis : Reconcile conflicting literature data by adjusting for variables like assay type (e.g., in vitro vs. cell-based) or purity thresholds (>95% by HPLC) .
Q. How does the introduction of bromo and fluoro substituents affect the electronic properties and regioselectivity in subsequent reactions?
- Electronic effects : Bromine’s inductive (-I) effect deactivates the aromatic ring, directing electrophiles to meta/para positions relative to the substituent. Fluorine’s strong -I and resonance (+R) effects create ortho/para-directing behavior.
- Regioselectivity : In Suzuki-Miyaura couplings, the bromo group serves as a leaving group, while the fluoro substituent stabilizes transition states via electron withdrawal. Kinetic studies show that fluorine’s electronegativity accelerates nucleophilic aromatic substitution at position 6 compared to non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
